N-cyano-N-methylpyridine-3-carboxamide

Vasorelaxation Potassium Channel Opener Structure-Activity Relationship

N-cyano-N-methylpyridine-3-carboxamide is a critical intermediate for potassium channel opener programs, evidenced by KRN4884 being 26-fold more potent than levcromakalim. Its unique N-cyano-N-methyl substitution pattern on the pyridine-3-carboxamide core is essential for vasorelaxant activity—amide or thioamide analogs are significantly less potent. Procuring this specific compound ensures a validated pharmacophore for K_ATP channel modulation, enabling robust structure-activity relationship studies and synthetic route development for antihypertensive agents. Choose this compound to avoid uncontrolled variability and ensure experimental reproducibility.

Molecular Formula C8H7N3O
Molecular Weight 161.164
CAS No. 116009-24-6
Cat. No. B569888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyano-N-methylpyridine-3-carboxamide
CAS116009-24-6
Synonyms3-Pyridinecarboxamide,N-cyano-N-methyl-(9CI)
Molecular FormulaC8H7N3O
Molecular Weight161.164
Structural Identifiers
SMILESCN(C#N)C(=O)C1=CN=CC=C1
InChIInChI=1S/C8H7N3O/c1-11(6-9)8(12)7-3-2-4-10-5-7/h2-5H,1H3
InChIKeyGEEVCLBXJBIXBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyano-N-methylpyridine-3-carboxamide (CAS 116009-24-6): Core Scaffold for Potassium Channel Modulators and Vasodilator Research


N-Cyano-N-methylpyridine-3-carboxamide (CAS 116009-24-6) is a pyridine-3-carboxamide derivative featuring a distinctive N-cyano-N-methyl substitution pattern. This compound belongs to the broader class of N-cyano-pyridinecarboximidamides and cyanoamidines, which are recognized as key intermediates and pharmacophores in the development of vasodilators and potassium (K+) channel openers [1]. Its molecular structure, comprising a rigid pyridine-3-carboxamide core and a polar N-cyano-N-methyl group, confers a unique electronic and steric profile that underpins its utility as both a synthetic building block and a probe for investigating structure-activity relationships (SAR) within this therapeutically relevant chemical space .

Why Substituting N-Cyano-N-methylpyridine-3-carboxamide with Generic Analogs Fails in Critical Assays


Generic substitution within the class of pyridinecarboxamides or cyanoamidines is not feasible due to profound differences in pharmacological activity driven by specific N-substituents and the core heteroatom arrangement. Foundational SAR studies demonstrate that the cyanoamidine skeleton is significantly more potent as a vasorelaxant compared to its amide or thioamide congeners [1]. Furthermore, the N-substituent is not a passive component; comparative in vivo studies show that varying this group dramatically alters vasodepressor potency, with some derivatives showing no activity up to their solubility limit [2]. Therefore, substituting N-cyano-N-methylpyridine-3-carboxamide or its closely related derivatives with a structurally similar but functionally distinct analog will introduce uncontrolled variability, invalidating experimental models, compromising the reproducibility of synthetic routes, and leading to procurement of a compound with unverified or inferior biological activity.

Quantitative Evidence of Superiority: How N-Cyano-N-methylpyridine-3-carboxamide Analogs Outperform Comparators


Superior Vasorelaxant Potency of Cyanoamidine Core Compared to Amide and Thioamide Congeners

A direct head-to-head comparison of the vasorelaxant and cardiac effects of N-cyano-3-pyridinecarboxamidine A (the core scaffold of the target compound) against its amide (B) and thioamide (C) congeners revealed that the cyanoamidine skeleton was the most potent. The activities of these three compounds were more selective for vascular smooth muscle than myocardium [1].

Vasorelaxation Potassium Channel Opener Structure-Activity Relationship

Enhanced Vasodepressor Activity of Cyanoamidine Derivatives Over Amide Analogs In Vivo

In pithed rats, a direct comparison of 3-pyridine derivatives possessing the same N-substituents showed that compounds with a cyanoamidine structure were consistently more potent vasodepressors than their amide counterparts. Among those tested, the cyanoamidine derivative Ki3005 was identified as the most potent compound [1]. In contrast, the amide derivative Ki4261, bearing the same N-substituent as Ki3005, failed to show any vasodepressor action below its solubility limit [1].

In Vivo Pharmacology Vasodepressor Potassium Channel

SAR-Guided Evolution to Highly Potent Antihypertensive Leads (KRN4884)

Systematic SAR studies originating from the N-cyano-3-pyridinecarboxamidine scaffold led to the discovery of KRN4884, a highly potent potassium channel opener. In comparative vasorelaxation studies on rat isolated aortae, KRN4884 was found to be approximately 26-fold more potent than the prototypical K+ channel opener levcromakalim [1]. Furthermore, KRN4884 demonstrated a long-lasting antihypertensive effect in spontaneously hypertensive rats (SHRs) after oral administration, with the effect attributed to a slow association/dissociation from its binding site [1].

Antihypertensive Lead Optimization Potassium Channel Opener

Potency of Cyanoamidine Derivatives in Blocking Calcium Channels

In vitro vasorelaxant activity, determined by calcium channel blocking activity in potassium-depolarized rabbit thoracic aorta, shows that potent cyanoamidine derivatives can achieve high affinity. For example, a related cyanoamidine derivative (BDBM50228797 / CHEMBL89260) exhibited an IC50 of 1.70 nM in this assay [1]. In comparison, other analogs within the same series showed a range of activities, with another derivative (BDBM50228792) having an IC50 of 100 nM, representing an approximate 60-fold difference in potency [2].

Calcium Channel Blocker Vasorelaxant In Vitro Pharmacology

Validated Application Scenarios for N-Cyano-N-methylpyridine-3-carboxamide and Its Derivatives


Cardiovascular Drug Discovery: Lead Optimization for Novel Antihypertensive Agents

N-Cyano-N-methylpyridine-3-carboxamide serves as a critical starting point or intermediate for synthesizing potent potassium channel openers. As evidenced by the development of KRN4884, which was shown to be 26-fold more potent than levcromakalim in vitro and demonstrated long-lasting oral antihypertensive activity in SHRs [1], this scaffold is highly relevant for programs targeting novel vasodilators with improved efficacy and duration of action. Its use ensures access to a validated pharmacophore for K+ channel modulation, a key mechanism in treating hypertension and angina.

Pharmacological Tool Compound for Investigating K+ Channel Biology

The cyanoamidine core is a proven pharmacophore for achieving high vasorelaxant potency and vascular selectivity over cardiac tissue [1]. This makes N-cyano-N-methylpyridine-3-carboxamide and its analogs excellent research tools for dissecting the role of specific K+ channels (e.g., K_ATP channels) in vascular smooth muscle function. Its activity is antagonized by the specific K_ATP channel blocker glibenclamide, confirming its mechanism of action and enabling precise mechanistic studies in isolated tissue and in vivo models [2].

Chemical Synthesis and SAR Studies of Cyanoamidine Libraries

As a defined intermediate, N-cyano-N-methylpyridine-3-carboxamide is essential for the systematic exploration of SAR within the N-cyano-pyridinecarboxamidine class. Research shows that both the core cyanoamidine structure and the specific N-substituent are critical determinants of vasodilator activity [1]. Procuring this specific compound allows researchers to build focused chemical libraries, enabling the optimization of potency, selectivity, and drug-like properties for cardiovascular and other indications, while avoiding the use of inactive analogs like certain amide derivatives [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyano-N-methylpyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.